
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chlorine atom at the 3rd position, methoxy groups at the 6th and 7th positions, and a phenyl group at the 1st position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the isoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where the benzaldehyde derivative reacts with the aniline derivative in the presence of an acid catalyst.
Methoxylation: The methoxy groups at the 6th and 7th positions are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the chlorine atom at the 3rd position.
3-Chloro-1-phenylisoquinoline: Lacks the methoxy groups at the 6th and 7th positions.
6,7-Dimethoxyisoquinoline: Lacks both the chlorine atom and the phenyl group.
Uniqueness
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, methoxy groups, and phenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89721-10-8 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC 名称 |
3-chloro-6,7-dimethoxy-1-phenylisoquinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-14-8-12-9-16(18)19-17(11-6-4-3-5-7-11)13(12)10-15(14)21-2/h3-10H,1-2H3 |
InChI 键 |
PMFRJDAQQJBTDS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2C3=CC=CC=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
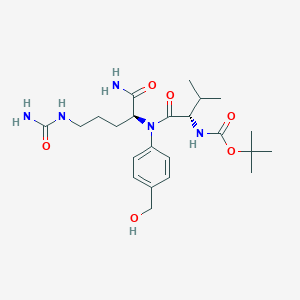
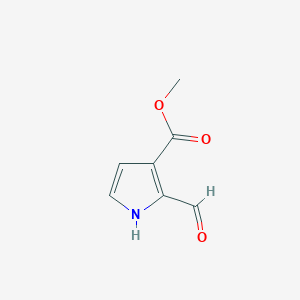

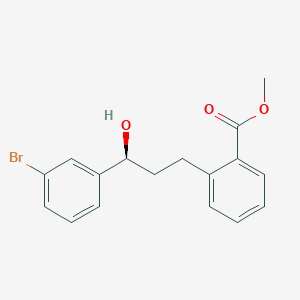
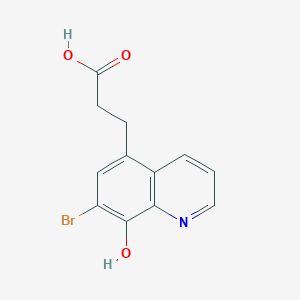
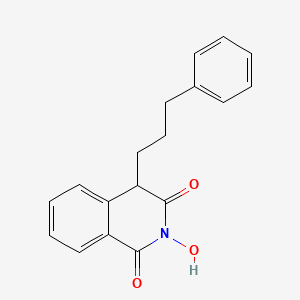
![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
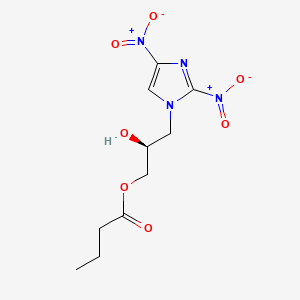
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
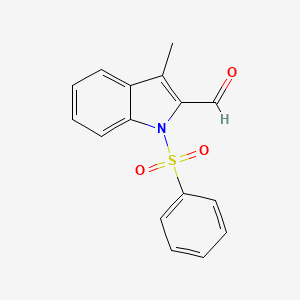
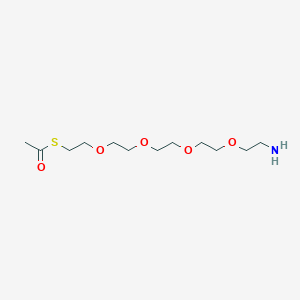
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
